2,6-Dichloro-4-nitroaniline-13C6 (Dichloran-13C6)
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Overview
Description
2,6-Dichloro-4-nitroaniline-13C6, also known as Dichloran-13C6, is a stable isotope-labeled compound. It is a derivative of 2,6-dichloro-4-nitroaniline, where the benzene ring is labeled with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions and metabolic pathways due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-nitroaniline-13C6 involves the nitration of 2,6-dichloroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aniline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: 2,6-Dichloro-4-nitroaniline-13C6 can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form 2,6-dichloro-4-phenylenediamine-13C6 using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenylenediamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,6-Dichloro-4-nitroaniline-13C6 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitroaniline-13C6 involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The isotopic labeling allows for precise tracking of these interactions and transformations in various systems .
Comparison with Similar Compounds
- 2,4-Dichloro-6-nitroaniline
- 2,6-Dichloro-4-nitrobenzenamine
- 2,6-Dichloro-4-nitroaniline (unlabeled)
Comparison: 2,6-Dichloro-4-nitroaniline-13C6 is unique due to its isotopic labeling, which makes it particularly valuable for tracing and studying chemical and biological processes. Unlike its unlabeled counterparts, the carbon-13 labeling provides enhanced detection and analysis capabilities in nuclear magnetic resonance (NMR) and mass spectrometry studies .
Properties
IUPAC Name |
2,6-dichloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXZHMJUSMUDOQ-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Cl)N)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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